molecular formula C21H25N5O7 B12102602 n2-(Isopropylphenoxyacetyl)guanosine

n2-(Isopropylphenoxyacetyl)guanosine

Cat. No.: B12102602
M. Wt: 459.5 g/mol
InChI Key: DOYGDDVATFVNQD-UHFFFAOYSA-N
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Description

N2-(Isopropylphenoxyacetyl)guanosine is a nucleoside derivative. Nucleosides consist of a nitrogenous base (in this case, guanosine) linked to a sugar molecule (ribose or deoxyribose). The “Isopropylphenoxyacetyl” group is attached to the guanosine base, conferring specific properties.

Preparation Methods

The synthetic routes for N2-(Isopropylphenoxyacetyl)guanosine are not widely documented. industrial production methods likely involve chemical synthesis. Researchers may use guanosine as a starting material and introduce the Isopropylphenoxyacetyl group through suitable reactions.

Chemical Reactions Analysis

N2-(Isopropylphenoxyacetyl)guanosine may undergo various reactions, including:

    Substitution Reactions: The Isopropylphenoxyacetyl group can be substituted by other functional groups.

    Oxidation/Reduction Reactions: Depending on reaction conditions, the compound may undergo oxidation or reduction.

    Hydrolysis: The glycosidic bond between the guanosine base and the sugar can be hydrolyzed.

Common reagents and conditions used in these reactions would depend on the specific synthetic pathway. Major products formed could include modified nucleosides with altered properties.

Scientific Research Applications

N2-(Isopropylphenoxyacetyl)guanosine finds applications in various fields:

    Chemistry: As a modified nucleoside, it contributes to the study of nucleic acids and their interactions.

    Biology: Researchers investigate its role in RNA and DNA modifications, gene expression, and cellular processes.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer properties, warrant exploration.

    Industry: It may serve as a precursor for drug development or as a research tool.

Mechanism of Action

The exact mechanism by which N2-(Isopropylphenoxyacetyl)guanosine exerts its effects remains an active area of research. It likely involves interactions with cellular components, including enzymes, receptors, or RNA/DNA structures.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers can explore related nucleoside derivatives. Similar compounds include other modified guanosine analogs or nucleosides with different substituents.

Remember that further research and experimental data are essential to fully understand the compound’s properties and applications. For more specific details, consult scientific literature and databases

Properties

Molecular Formula

C21H25N5O7

Molecular Weight

459.5 g/mol

IUPAC Name

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H25N5O7/c1-10(2)11-3-5-12(6-4-11)32-8-14(28)23-21-24-18-15(19(31)25-21)22-9-26(18)20-17(30)16(29)13(7-27)33-20/h3-6,9-10,13,16-17,20,27,29-30H,7-8H2,1-2H3,(H2,23,24,25,28,31)

InChI Key

DOYGDDVATFVNQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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